molecular formula C12H5Cl6NO B1620049 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline CAS No. 64630-65-5

2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline

Cat. No.: B1620049
CAS No.: 64630-65-5
M. Wt: 391.9 g/mol
InChI Key: DNPLVEPZCOFBOK-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline is a chlorinated aromatic compound with the molecular formula C12H5Cl6NO. This compound is known for its complex structure, which includes multiple chlorine atoms and a phenoxy group attached to an aniline core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline typically involves the chlorination of aniline derivatives followed by the introduction of the phenoxy group. One common method includes the reaction of 2,4-dichlorophenol with 2,3,4,5-tetrachloroaniline under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated aniline derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated aniline derivatives.

Scientific Research Applications

2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studying the effects of chlorinated compounds on biological systems.

    Medicine: Investigating potential pharmaceutical applications and toxicological studies.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline involves its interaction with cellular components, particularly enzymes and receptors. The compound’s chlorinated structure allows it to interact with various molecular targets, potentially disrupting normal cellular functions. This can lead to oxidative stress, enzyme inhibition, or other biochemical effects.

Comparison with Similar Compounds

  • 2,3,4,5-Tetrachlorophenol
  • 2,4,6-Trichlorophenol
  • 2,3,5,6-Tetrachlorophenol

Comparison: 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline is unique due to the presence of both the phenoxy and aniline groups, which confer distinct chemical properties compared to other chlorinated phenols

Properties

IUPAC Name

2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl6NO/c13-4-1-2-6(5(14)3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPLVEPZCOFBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214882
Record name 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64630-65-5
Record name 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064630655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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